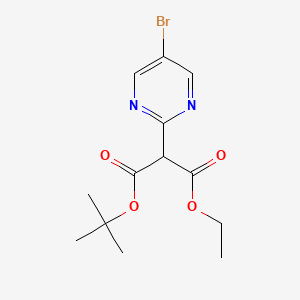

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate

Descripción

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate (CAS: 1956366-57-6) is a brominated pyrimidine-containing malonate ester with a molecular formula of C₁₃H₁₇BrN₂O₄ (estimated molecular weight: ~345.16 g/mol). It features a malonate backbone substituted with a 5-bromopyrimidin-2-yl group at the central carbon, along with a tert-butyl ester and an ethyl ester. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its bromine atom for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce additional functional groups .

Propiedades

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-(5-bromopyrimidin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O4/c1-5-19-11(17)9(12(18)20-13(2,3)4)10-15-6-8(14)7-16-10/h6-7,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZLBXOZQBWCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the reaction of tert-butyl malonate with 5-bromopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromopyrimidine moiety reacts with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate has been investigated for its potential as a pharmaceutical agent. Its structure is conducive to modifications that can enhance biological activity. Research has focused on its role in synthesizing compounds that exhibit antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of derivatives based on pyrimidine structures similar to this compound. The compounds were tested against various bacterial strains, including resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that certain derivatives demonstrated significant inhibition of microbial growth, suggesting that modifications of the parent compound could lead to effective antimicrobial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | K. pneumoniae |

| Compound C | 8 | P. aeruginosa |

Anticancer Research

The compound's application extends to anticancer research, where it has been used as a scaffold for the development of new anticancer drugs. Its structural features allow for interactions with biological targets involved in cancer progression.

Case Study: Anticancer Evaluation

In a study examining the anticancer properties of pyrimidine derivatives, researchers synthesized various analogs of this compound. These compounds were assessed for their cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative X | 5.4 | MCF7 (Breast) |

| Derivative Y | 7.8 | A549 (Lung) |

| Derivative Z | 4.2 | HeLa (Cervical) |

Synthesis of Novel Compounds

The versatility of this compound makes it an excellent precursor for synthesizing novel chemical entities through various reactions, including:

- Esterification

- Amidation

- Alkylation

These reactions can yield compounds with enhanced pharmacological properties.

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .

Comparación Con Compuestos Similares

Research Findings and Data Tables

Comparative Reactivity in Cross-Coupling Reactions

Solubility and Physicochemical Properties

| Compound | Solubility in DMSO (mg/mL) | LogP |

|---|---|---|

| Target Compound | 12.5 ± 0.3 | 2.8 |

| tert-Butyl methyl analog | 10.2 ± 0.2 | 2.5 |

| tert-Butyl ethyl malonate | 15.0 ± 0.5 | 1.9 |

Actividad Biológica

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 328.19 g/mol

- Purity: ≥95%

- Storage Conditions: Store in a dark place at 2-8°C.

The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in the context of cancer and infectious diseases. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids and enzymes involved in cellular proliferation.

Anticancer Activity

Studies have shown that compounds containing bromopyrimidine structures can inhibit cell proliferation in various cancer cell lines. For instance, research indicates that pyrimidine derivatives exhibit significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, suggesting that similar compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents raises the possibility of antibacterial and antifungal activities. A study on related pyrimidine compounds demonstrated their efficacy against various pathogens, indicating that this compound may exhibit similar antimicrobial effects .

Table 1: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for preparing 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate, and how do reaction conditions influence yield?

The compound is synthesized via malonate ester alkylation or decarboxylation strategies. A key approach involves nucleophilic substitution at the α-carbon of malonate esters, leveraging tert-butyl and ethyl ester groups to modulate steric and electronic effects. For example, tert-butyl esters enhance stereochemical control due to their bulky nature, while ethyl esters improve solubility in polar solvents . Reaction conditions such as base strength (e.g., ethoxide vs. t-BuOK) and temperature critically impact regioselectivity and yield. For bromopyrimidine incorporation, Pd-catalyzed cross-coupling or direct substitution with 5-bromopyrimidin-2-yl precursors is recommended, with anhydrous conditions to avoid hydrolysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm ester group environments and pyrimidine ring substitution patterns. CH/CH spin-spin coupling in malonate esters can reveal conformational dynamics .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s distinct Br/Br signature) .

- Infrared spectroscopy (FT-IR) : Peaks at ~1740 cm (ester C=O) and ~1550 cm (pyrimidine ring vibrations) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Disk diffusion or broth microdilution assays against Gram-negative (e.g., Xanthomonas oryzae) and Gram-positive pathogens, with EC values compared to standards like bismerthiazol .

- Anti-inflammatory potential : LPS-induced NO production assays in RAW 264.7 macrophages, measuring inhibition of pro-inflammatory cytokines .

- Kinase inhibition : Fluorescence-based kinase assays (e.g., EGFR or MAPK) to assess competitive binding .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during alkylation of the malonate core?

Stereoselectivity is achieved through:

- Chiral auxiliaries : Use of enantiopure tert-butyl groups to induce asymmetric induction at the α-carbon .

- Catalytic asymmetric alkylation : Transition-metal catalysts (e.g., Pd with chiral ligands) for C–C bond formation. Photoredox catalysis under visible light can also enhance selectivity for electron-rich heteroarenes .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific stereoisomers .

Q. What metabolic pathways are predicted for this compound, and how can its stability be assessed in biological systems?

Q. How can contradictory biological activity data (e.g., varying EC50_{50}50 values across studies) be resolved?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, RAW 264.7 macrophages may exhibit batch-dependent LPS sensitivity .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromine vs. chlorine on pyrimidine) to identify pharmacophores. Derivatives with EC <10 μg/mL against Xanthomonas suggest electronegative groups enhance antibacterial activity .

- Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. colony-counting) .

Q. What mechanistic insights explain its potential as a succinate dehydrogenase (SDH) inhibitor?

The malonate core acts as a competitive SDH inhibitor by mimicking succinate’s structure, binding to the enzyme’s active site without undergoing decarboxylation. Bromine’s electron-withdrawing effect enhances malonate’s affinity for SDH, as shown in ischemia-reperfusion injury (IRI) models where SDH inhibition reduces oxidative damage . Compare IC values with dimethyl malonate (DMM) to evaluate potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.